molecular formula C10H10N2O7 B3244238 Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate CAS No. 160984-05-4

Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate

Cat. No.: B3244238
CAS No.: 160984-05-4
M. Wt: 270.2 g/mol
InChI Key: VUZKGNRXESYCLF-UHFFFAOYSA-N
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Description

Contextual Significance of Dinitrophenyl Derivatives in Organic Chemistry

Dinitrophenyl derivatives are a cornerstone in the study and application of organic chemistry. The two nitro groups on the phenyl ring are potent electron-withdrawing groups, which significantly acidify protons on adjacent atoms and activate the ring for nucleophilic aromatic substitution. This high degree of electrophilicity makes the dinitrophenyl moiety a key component in various analytical and synthetic applications.

One of the most classic uses is in the form of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates. ijsrst.comchemicalbook.com This reaction serves as a reliable qualitative test for these carbonyl functionalities. ijsrst.comchemicalbook.compearson.com The resulting crystalline derivatives have sharp melting points, which historically aided in the identification of unknown aldehydes and ketones. ijsrst.com

Furthermore, the 2,4-dinitrophenyl group is an excellent leaving group in nucleophilic substitution reactions. semanticscholar.org Its ability to stabilize a negative charge through the delocalization afforded by the two nitro groups facilitates the displacement of the group by a wide range of nucleophiles. This property is exploited in peptide sequencing (Sanger's reagent) and in mechanistic studies to probe reaction pathways. semanticscholar.org For instance, the reaction of 2,4-dinitrophenyl acetate (B1210297) with hydrazine (B178648) in methanol (B129727) proceeds exclusively through acyl-oxygen scission because the 2,4-dinitrophenoxide is a superior leaving group compared to acetate. semanticscholar.org

Role of Aryl Acetate Esters in Synthetic Methodologies and Reactivity Studies

Aryl acetate esters, which are compounds containing an acetate group attached to an aromatic ring through an oxygen atom, are valuable intermediates in organic synthesis. nih.gov They serve as protected forms of phenols, allowing other transformations to be carried out on the molecule without affecting the hydroxyl group. acs.org The acetate group can typically be removed under basic or acidic conditions to regenerate the phenol (B47542).

Beyond their role as protecting groups, aryl acetate esters are precursors for a variety of functional groups. They are pivotal in the synthesis of α-aryl esters, which are important structural motifs in many pharmaceuticals, including anti-inflammatory drugs like Naproxen and Flurbiprofen. organic-chemistry.org Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, allow for the direct α-arylation of ester enolates with aryl halides to produce these valuable compounds under mild conditions. organic-chemistry.orgmit.edu Additionally, new catalytic systems have been developed for the carbonylation of aryl methyl ethers to produce aryl acetates, offering a novel route to these important chemicals. nih.gov

The reactivity of the ester functionality itself is also a subject of study. The carbonyl group can be attacked by nucleophiles, leading to transesterification or saponification. The nature of the aryl group significantly influences this reactivity; electron-withdrawing substituents on the ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Unique Structural Features and Electronic Influences of the 5-Methoxy and Dinitrophenyl Moieties

The structure of Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate presents a fascinating case of competing electronic effects. The dinitrophenyl component is strongly deactivating, while the methoxy (B1213986) group is an activating group.

Dinitrophenyl Moiety : The two nitro (-NO₂) groups are powerful electron-withdrawing groups (EWGs). wikipedia.org They pull electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This significantly reduces the electron density of the benzene (B151609) ring, making it highly electron-deficient and less susceptible to electrophilic aromatic substitution but highly activated toward nucleophilic aromatic substitution. wikipedia.org

In this compound, these groups exert a combined influence. The two nitro groups at positions 2 and 4 create a strong electron-deficient character on the ring. The methoxy group at position 5, being meta to both nitro groups, donates electron density into this system primarily through resonance. This electronic push-pull system modulates the reactivity of the entire molecule, including the acidity of the benzylic protons on the acetate side chain and the susceptibility of the aromatic ring to nucleophilic attack. The net effect is a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity, making it a valuable substrate for mechanistic and synthetic investigations.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 160984-05-4 appchemical.com
Molecular Formula C₁₀H₁₀N₂O₇ appchemical.com
Molecular Weight 270.196 g/mol appchemical.com
SMILES COC(=O)Cc1cc(OC)c(cc1N+[O-])N+[O-] appchemical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c1-18-9-3-6(4-10(13)19-2)7(11(14)15)5-8(9)12(16)17/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKGNRXESYCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 5 Methoxy 2,4 Dinitrophenyl Acetate

Strategic Approaches to the 5-Methoxy-2,4-dinitrophenyl Core Formation

The formation of the central aromatic ring with its specific methoxy (B1213986) and dual nitro-group substitution pattern is the critical challenge in the synthesis. The regiochemistry must be carefully controlled to achieve the desired 1,2,4,5-substitution pattern.

Directed aromatic functionalization strategies offer a rational approach to creating complex, polysubstituted aromatic compounds by utilizing the directing effects of existing functional groups to guide the position of incoming substituents. nih.gov These methods provide a significant advantage over classical electrophilic aromatic substitution, which can often lead to mixtures of isomers.

One of the most powerful strategies in this category is the Directed ortho Metalation (DoM) reaction. nih.gov This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, creating a stabilized aryl anion. This anion can then react with a variety of electrophiles to introduce a new functional group with high regioselectivity. nih.gov In the context of the target molecule, a methoxy group or a related derivative on the starting material could serve as a DMG, allowing for the stepwise and controlled introduction of the nitro groups or other functionalities that can later be converted to them.

The methoxy group itself is an ortho-, para-director for electrophilic aromatic substitution. However, in a polysubstituted system, the combined electronic and steric effects of all substituents must be considered to predict the outcome of reactions like nitration. Strategic planning is therefore essential to ensure the correct placement of the two nitro groups at positions 2 and 4 relative to the acetate (B1210297) side chain and position 5 relative to the methoxy group.

An alternative and often more practical approach involves the synthesis of the target aromatic core from carefully chosen precursors that are subsequently modified through halogenation and/or nitration steps. This pathway relies on building the substitution pattern on a simpler aromatic starting material.

A key intermediate for this strategy is 5-methoxy-2,4-dinitrophenol. A high-yield synthesis of this compound has been reported starting from 1,3-dichloro-4,6-dinitrobenzene. chemicalbook.com The reaction is carried out by heating the starting material with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, achieving a 95% yield of the desired phenol (B47542) after an 8-hour reaction at approximately 65°C. chemicalbook.com Once this dinitrophenol intermediate is obtained, it can be converted into the phenylacetic acid derivative through multi-step sequences, such as conversion to a benzyl (B1604629) halide followed by cyanation and hydrolysis, or through a Williamson ether synthesis with a haloacetate followed by a rearrangement.

Another precursor-based approach involves nucleophilic aromatic substitution (SNAr). For instance, a related compound, dimethyl-2-(4-methoxy-2-nitrophenyl)malonate, was synthesized from 4-fluoro-3-nitroanisole (B107196) and dimethyl malonate in the presence of potassium carbonate. nih.gov This demonstrates a method for introducing the two-carbon side chain precursor onto a pre-functionalized ring. A similar strategy could be envisioned where a suitably substituted methoxy-dinitro-halobenzene is reacted with a malonate ester. The resulting product can then be hydrolyzed and decarboxylated to yield the desired 2-(5-methoxy-2,4-dinitrophenyl)acetic acid, ready for esterification.

Precursor StrategyStarting MaterialKey TransformationIntermediateReference
Phenol Synthesis1,3-Dichloro-4,6-dinitrobenzeneNucleophilic substitution with methoxide (B1231860) and hydroxide5-Methoxy-2,4-dinitrophenol chemicalbook.com
SNAr with Malonate4-Fluoro-3-nitroanisole (by analogy)Nucleophilic substitution with dimethyl malonateDimethyl 2-(4-methoxy-2-nitrophenyl)malonate nih.gov

Esterification Techniques for Acetate Moiety Introduction

Once the parent carboxylic acid, 2-(5-methoxy-2,4-dinitrophenyl)acetic acid, has been synthesized, the final step is the introduction of the methyl ester group. Several standard and advanced esterification techniques are available for this transformation.

Direct esterification involves the reaction of a carboxylic acid with an alcohol. The most traditional method is the Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol, in this case, methanol. jocpr.comresearchgate.net The reaction is typically performed by refluxing the acid in an excess of methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. researchgate.net

For substrates that are sensitive or where Fischer esterification provides low yields, other direct protocols can be employed. The Steglich esterification uses a coupling agent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), along with a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method proceeds under mild conditions and is often effective for sterically hindered acids. rsc.org Other modern methods utilize solid acid catalysts like ion-exchange resins (e.g., Dowex) which can simplify product purification and are more environmentally benign. researchgate.netnih.gov

MethodReagents/CatalystTypical ConditionsAdvantagesReference
Fischer-Speier EsterificationMethanol, H₂SO₄ (cat.)RefluxSimple, inexpensive reagents jocpr.com
Steglich EsterificationMethanol, DCC, DMAP (cat.)Room temperatureMild conditions, good for hindered acids rsc.org
Solid Acid CatalysisMethanol, Amberlyst-15RefluxCatalyst is easily removed by filtration researchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This process is also an equilibrium reaction. To synthesize Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate, one could first prepare a different ester (e.g., ethyl or benzyl ester) of the corresponding carboxylic acid and then convert it to the methyl ester.

The reaction can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide). wikipedia.orgmasterorganicchemistry.com In a base-catalyzed mechanism, the alkoxide (methoxide) acts as a nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. masterorganicchemistry.com To drive the reaction to completion, a large excess of methanol is typically used, or the alcohol byproduct from the starting ester is removed from the reaction mixture. wikipedia.org

Catalyst TypeExample CatalystMechanism FeatureReference
Base-CatalyzedSodium Methoxide (NaOMe)Nucleophilic attack by alkoxide on ester carbonyl masterorganicchemistry.com
Acid-CatalyzedSulfuric Acid (H₂SO₄)Protonation of carbonyl oxygen to activate the ester wikipedia.org
HeterogeneousSilica (B1680970) ChlorideSolid catalyst for easier workup organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final ester product while minimizing reaction time and side-product formation. The key variables in an esterification reaction include temperature, catalyst concentration, the molar ratio of alcohol to carboxylic acid, and reaction time. researchgate.netresearchgate.net

Temperature : Increasing the reaction temperature generally increases the rate of esterification. researchgate.net However, excessively high temperatures can lead to dehydration of the alcohol or other side reactions. The optimal temperature balances reaction kinetics with product stability. tubitak.gov.tr

Catalyst Concentration : The reaction rate is dependent on the catalyst concentration. A higher concentration can accelerate the reaction, but may also promote side reactions and complicate purification. Finding the minimum effective catalyst amount is often preferred. researchgate.net

Molar Ratio : For equilibrium-limited reactions like Fischer esterification, using a large excess of the alcohol (methanol) shifts the equilibrium towards the product side, thereby increasing the conversion of the carboxylic acid. researchgate.net

Water Removal : In direct esterification, water is produced as a byproduct. Its removal, for example by using a Dean-Stark apparatus, can drive the equilibrium forward and significantly improve the final yield. mdpi.com

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently determine the optimal set of conditions for the specific esterification of 2-(5-methoxy-2,4-dinitrophenyl)acetic acid. tubitak.gov.tr

ParameterEffect on ReactionOptimization GoalReference
TemperatureIncreases reaction rate; may cause side reactionsMaximize rate without degrading product researchgate.net
Catalyst ConcentrationIncreases reaction rateAchieve desired rate with minimal catalyst loading researchgate.net
Alcohol/Acid Molar RatioShifts equilibrium toward productsUse sufficient excess alcohol for high conversion researchgate.net
Reaction TimeDetermines extent of conversionAllow sufficient time to reach equilibrium/completion tubitak.gov.tr

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

A plausible and efficient synthetic route to this compound commences with the esterification of 3-methoxyphenylacetic acid to yield Methyl 2-(3-methoxyphenyl)acetate. This intermediate is then subjected to a dinitration reaction to afford the final product.

Step 1: Synthesis of Methyl 2-(3-methoxyphenyl)acetate

The initial step involves the conversion of 3-methoxyphenylacetic acid to its corresponding methyl ester, Methyl 2-(3-methoxyphenyl)acetate. This can be achieved through a classic Fischer esterification reaction. In this process, 3-methoxyphenylacetic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the excess of methanol.

Alternatively, for a milder and often higher-yielding procedure, 3-methoxyphenylacetic acid can be treated with a methylating agent like diazomethane (B1218177) or with methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). A common laboratory-scale preparation involves the reaction with thionyl chloride to form the acid chloride, which is then reacted with methanol.

Reactant Reagent(s) Product Reaction Type
3-Methoxyphenylacetic acidMethanol, Sulfuric acid (catalyst)Methyl 2-(3-methoxyphenyl)acetateFischer Esterification

Step 2: Dinitration of Methyl 2-(3-methoxyphenyl)acetate

The subsequent and critical step is the dinitration of Methyl 2-(3-methoxyphenyl)acetate. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired 2,4-dinitro substitution pattern. The methoxy group at position 3 is an ortho-, para-director and activating, while the acetate group at position 1 is a meta-director and deactivating. The combined directing effects favor the introduction of the nitro groups at the 2 and 4 positions.

A standard nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is typically employed for this transformation. The reaction is highly exothermic and requires strict temperature control, usually being carried out at low temperatures (e.g., 0-10 °C) to prevent over-nitration and the formation of unwanted byproducts. The Methyl 2-(3-methoxyphenyl)acetate is slowly added to the pre-cooled nitrating mixture with vigorous stirring. After the addition is complete, the reaction mixture is stirred for a specific period to ensure complete conversion before being quenched by pouring it onto ice.

Reactant Reagent(s) Product Reaction Type
Methyl 2-(3-methoxyphenyl)acetateConcentrated Nitric Acid, Concentrated Sulfuric AcidThis compoundElectrophilic Aromatic Substitution (Nitration)

Purification and Isolation Methodologies

Following the synthesis, a rigorous purification protocol is necessary to isolate this compound from the reaction mixture, which may contain unreacted starting materials, regioisomers, and other byproducts. A combination of chromatographic and crystallization techniques is generally employed.

Column chromatography is a highly effective method for the purification of this compound. Silica gel is the most commonly used stationary phase for this purpose due to the polar nature of the dinitrophenyl compound. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity is often used, starting with a non-polar solvent and gradually adding a more polar solvent.

A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of a pre-packed silica gel column. The elution is then carried out with a gradient of solvents. For dinitrophenyl compounds, common solvent systems include mixtures of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification, offering higher resolution and efficiency compared to traditional column chromatography.

Technique Stationary Phase Typical Mobile Phase Principle of Separation
Column ChromatographySilica GelHexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradientAdsorption
HPLCC18 (Reversed-phase)Acetonitrile/Water or Methanol/WaterPartition

Recrystallization is a powerful technique for the final purification of the isolated this compound. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For dinitrophenyl derivatives, alcohols such as ethanol (B145695) or n-butanol, or mixed solvent systems like ethanol-water, are often effective.

The process involves dissolving the crude or column-purified product in a minimal amount of the hot recrystallization solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Distillation is generally not a suitable method for the purification of this compound due to its high molecular weight and the presence of thermally sensitive nitro groups, which could pose a risk of decomposition or explosion at the high temperatures required for distillation, even under reduced pressure.

Technique Suitable Solvents Procedure Highlights
RecrystallizationEthanol, n-Butanol, Ethanol/WaterDissolution in minimal hot solvent, slow cooling, filtration of crystals.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show two singlets, one for the proton at the C3 position and another for the proton at the C6 position of the phenyl ring. Due to the presence of two strongly electron-withdrawing nitro groups and an electron-donating methoxy (B1213986) group, these aromatic protons are expected to be significantly deshielded, appearing at higher chemical shifts. The methylene (B1212753) protons of the acetate (B1210297) group would likely appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing phenyl ring and the carbonyl group. The methyl protons of the ester and the methoxy group are each expected to produce sharp singlets at lower chemical shifts.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H (C3)~8.5-9.0s
Ar-H (C6)~7.5-8.0s
-OCH₃ (aromatic)~4.0s
-CH₂-~4.0-4.5s
-OCH₃ (ester)~3.8s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show ten distinct signals, corresponding to each of the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at the most downfield position. The aromatic carbons will have chemical shifts determined by the attached functional groups, with carbons attached to the nitro groups being the most deshielded. The methoxy and methyl ester carbons will appear at the most upfield positions.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O~168-172
C-NO₂ (C2, C4)~140-150
C-OCH₃ (C5)~155-160
C-H (C3, C6)~110-125
C-CH₂ (C1)~130-135
-CH₂-~40-45
-OCH₃ (aromatic)~56-60
-OCH₃ (ester)~52-55

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, COSY is not expected to show any cross-peaks as there are no vicinal or geminal protons that would couple.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the signals for the aromatic C-H, the methylene C-H, and the methoxy C-H groups.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and methoxy groups.

Predicted IR Data

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520-1560
Nitro (NO₂)Symmetric Stretch~1340-1380
Carbonyl (C=O)Stretch~1735-1750
C-O (ester)Stretch~1200-1300
Aromatic C=CStretch~1450-1600
C-H (aromatic)Stretch~3000-3100
C-H (aliphatic)Stretch~2850-3000
C-O-C (ether)Asymmetric Stretch~1200-1275

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the dinitrophenyl chromophore is expected to result in strong absorption in the UV region. The electronic transitions would likely be π → π* transitions associated with the aromatic system and n → π* transitions associated with the nitro and carbonyl groups. The methoxy group, as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical tool for the precise determination of a compound's molecular formula. By providing the exact mass of the molecular ion, HRMS offers a high degree of confidence in the elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₁₀N₂O₇, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured value in very close agreement with this theoretical mass, typically within a few parts per million (ppm).

Parameter Value
Molecular FormulaC₁₀H₁₀N₂O₇
Theoretical Exact Mass (Monoisotopic)270.0488 g/mol
Expected Ion Adducts[M+H]⁺, [M+Na]⁺, [M+K]⁺

Note: The data in this table is theoretical. As of the latest available information, specific experimental HRMS data for this compound has not been reported in publicly accessible scientific literature.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers insights into its structure through the analysis of its fragmentation pattern. When the molecular ion of this compound is subjected to fragmentation, a series of characteristic daughter ions are produced. The masses of these fragments can be used to deduce the connectivity of atoms within the molecule.

Based on the structure of this compound, several key fragmentation pathways can be predicted. These would likely involve the loss of the nitro groups (NO₂), the methoxy group (OCH₃), and cleavage of the ester functionality.

Plausible Fragment Ion (m/z) Proposed Neutral Loss Structural Interpretation
239CH₃OLoss of the methoxy group from the ester.
224NO₂Loss of a nitro group.
211COOCH₃Cleavage of the methyl acetate side chain.
195NO₂ + OCH₃Successive loss of a nitro and a methoxy group.

Note: The fragmentation data presented is based on predictable fragmentation patterns for a molecule of this structure. Specific experimental mass spectrometry and tandem mass spectrometry (MS/MS) data for this compound are not currently available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

A hypothetical crystallographic analysis would be expected to provide the following key parameters:

Crystallographic Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the unit cell.
Bond Lengths and AnglesPrecise measurements of all atomic connections.
Torsion AnglesInformation on the conformation of the molecule.
Intermolecular InteractionsDetails on how molecules are arranged in the crystal lattice.

Note: A search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound. The information in this section is therefore a general description of the data that would be obtained from such an analysis.

Mechanistic Investigations and Reaction Kinetics

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate. This reaction involves the replacement of the methoxy (B1213986) group (-OCH₃) by a nucleophile.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. This pathway avoids the formation of an unstable acyl cation that would be required for a direct Sₙ1-type displacement, and the backside attack required for an Sₙ2 reaction is sterically hindered and electronically unfavorable at an sp²-hybridized carbonyl carbon.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester. This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged, sp³-hybridized tetrahedral intermediate.

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π-bond, and in the process, a leaving group is expelled. In the case of this compound, the leaving group is the methoxide (B1231860) ion (CH₃O⁻). The result is a new acyl compound where the nucleophile has replaced the methoxy group.

The identity of the RDS is often dependent on the relative basicities of the incoming nucleophile and the leaving group. mdpi.com

Formation of the Intermediate as RDS: If the incoming nucleophile is a much stronger base than the leaving group, the breakdown of the intermediate to products (k₂) is fast compared to its reversion to reactants (k₋₁). In this scenario, the initial nucleophilic attack (k₁) is the rate-determining step. This is often the case for reactions of activated esters with strong nucleophiles like phenoxides. mdpi.comresearchgate.net

Breakdown of the Intermediate as RDS: If the leaving group is a weaker base (and thus a better leaving group) than the nucleophile, the formation of the tetrahedral intermediate (k₁) may be fast and reversible. The subsequent expulsion of the leaving group (k₂) becomes the slower, rate-determining step. Studies on the aminolysis of dinitrophenyl esters have shown that a change in the RDS can occur as the basicity of the attacking amine changes. researchgate.netnih.govkoreascience.kr

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are a powerful tool for diagnosing the RDS. A linear Brønsted plot often suggests a single mechanism, while a biphasic or curved plot can indicate a change in the rate-determining step. researchgate.netnih.gov

Aromatic Nucleophilic Substitution (SNAr) Reactivity of the Dinitrophenyl Moiety

The 2,4-dinitrophenyl group in this compound is highly susceptible to aromatic nucleophilic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups, such as the two nitro groups (-NO₂), drastically reduces the electron density of the ring, making it electrophilic. masterorganicchemistry.com

The SNAr mechanism also proceeds via a two-step addition-elimination pathway:

Addition Step: A strong nucleophile attacks a carbon atom on the aromatic ring that bears a leaving group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization.

Elimination Step: The aromaticity of the ring is restored by the expulsion of a leaving group from the Meisenheimer complex. In the case of this compound, potential leaving groups on the ring are the methoxy group or one of the nitro groups. Generally, halides and alkoxides are better leaving groups than the nitro group in SNAr reactions. nih.govresearchgate.net

The formation of the Meisenheimer complex is typically the rate-determining step because it involves the temporary loss of aromaticity. researchgate.net

Kinetic Studies on Reaction Rates and Influencing Factors

Kinetic studies are essential for elucidating the mechanisms of these substitution reactions and understanding the factors that control their rates.

The rates of nucleophilic substitution reactions involving this compound can be conveniently monitored using UV-Vis spectrophotometry, as the dinitrophenyl moiety is a strong chromophore. The reactions typically follow second-order kinetics, where the rate is proportional to the concentrations of both the ester and the nucleophile. researchgate.netlibretexts.orglibretexts.org

Rate = k₂[Ester][Nucleophile]

In practice, determining the second-order rate constant (k₂) is often simplified by using pseudo-first-order conditions. researchgate.net This is achieved by having one of the reactants, usually the nucleophile, in a large excess compared to the other. Under these conditions, the concentration of the excess nucleophile remains effectively constant throughout the reaction. The rate law simplifies to:

Rate = kobs[Ester], where kobs = k₂[Nucleophile]

The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln[Ester] versus time. viu.ca The second-order rate constant (k₂) is then calculated from the slope of a plot of kobs versus the concentration of the nucleophile.

Illustrative Kinetic Data for the Reaction of an Ester with Excess Nucleophile
Nucleophile Concentration (M)Pseudo-First-Order Rate Constant, kobs (s-1)
0.100.005
0.200.010
0.300.015
0.400.020
0.500.025

This table provides hypothetical data to illustrate the linear relationship between the observed rate constant and the concentration of the nucleophile under pseudo-first-order conditions. The slope of a plot of this data would yield the second-order rate constant, k₂.

The choice of solvent can significantly influence the rate of both nucleophilic acyl substitution and SNAr reactions. rsc.org Solvent effects arise from the differential solvation of the reactants and the transition state. Reactions that involve the formation of charged intermediates or transition states from neutral reactants are generally accelerated by polar solvents. quora.com

For SNAr reactions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at accelerating the reaction. researchgate.net These solvents can solvate cations well but are poor at solvating anions. This leaves the anionic nucleophile "naked" and highly reactive. Furthermore, they effectively stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining step.

In contrast, polar protic solvents (e.g., water, methanol) can solvate the anionic nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thereby slowing the reaction rate. nih.gov Kinetic studies are often performed in mixed solvent systems (e.g., DMSO-water) to modulate reactant solubility and probe the effects of solvent composition on the reaction mechanism. mdpi.comnih.gov

Illustrative Effect of Solvent Polarity on Second-Order Rate Constant (k₂)
SolventDielectric Constant (ε)Relative Rate Constant (k₂/khexane (B92381))
Hexane1.91
Dioxane2.2~10
Acetone21~1,000
Methanol (B129727)33~5,000
Dimethylformamide (DMF)37~50,000
Dimethyl Sulfoxide (DMSO)47~100,000

This table presents representative data showing the general trend of increasing reaction rate for a nucleophilic substitution reaction with increasing solvent polarity. The values are illustrative and demonstrate the significant rate enhancement observed in polar aprotic solvents like DMF and DMSO.

Linear Free Energy Relationship Studies

Linear free energy relationships (LFERs) are powerful tools in physical organic chemistry used to correlate reaction rates and equilibrium constants for a series of related reactions. The Hammett and Brønsted equations are prominent examples of LFERs that provide insights into reaction mechanisms.

The Hammett equation describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) ring in a variety of reactions. wikipedia.org It is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that is characteristic of the reaction and its sensitivity to substituent effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.org

For reactions involving methyl 2-(dinitrophenyl)acetate derivatives with varying substituents on the phenylacetyl moiety, a Hammett plot would be constructed by plotting log(k/k₀) against the appropriate σ constants. The hydrolysis of phenylacetates is known to have a positive ρ value, indicating that electron-withdrawing groups on the phenylacetyl ring accelerate the reaction by stabilizing the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate. For the alkaline hydrolysis of ethyl phenylacetates in 88% ethanol-water, a ρ value of +0.82 has been reported. walisongo.ac.id

While specific Hammett study data for this compound is scarce, a representative data table can be constructed based on known σ values and a plausible ρ value for the hydrolysis of a related ester series.

Table 2: Hypothetical Hammett Data for the Alkaline Hydrolysis of Substituted Methyl 2-(2,4-dinitrophenyl)acetates.
Substituent (X) on Phenylacetyl Ringσ ValueRelative Rate Constant (kX/kH)log(kX/kH)
4-OCH₃-0.270.59-0.23
4-CH₃-0.170.71-0.15
H0.001.000.00
4-Cl0.231.550.19
4-NO₂0.784.470.65
Note: The relative rate constants are calculated using a hypothetical ρ value of +0.8, which is typical for the alkaline hydrolysis of phenylacetate (B1230308) esters. This data is for illustrative purposes.

The Brønsted catalysis law relates the rate of a reaction to the strength of the acid or base catalyst. For a reaction catalyzed by a series of general acids or bases, the Brønsted equation is given by:

log(kₐ) = αpKa + C (for acid catalysis) log(kₑ) = -βpKa + C' (for base catalysis)

where kₐ and kₑ are the catalytic rate constants, pKa is the acid dissociation constant of the catalyst, and α and β are the Brønsted coefficients. The β value, in particular, provides information about the extent of proton transfer in the transition state. It typically ranges from 0 to 1. A large β value (close to 1) suggests that the proton is almost completely transferred in the transition state, while a small β value (close to 0) indicates little proton transfer.

For nucleophilic substitution reactions of esters, such as aminolysis, a Brønsted-type plot can be constructed by correlating the rate constants with the pKa of the amine nucleophiles. The slope of this plot, β, indicates the degree of bond formation between the nucleophile and the carbonyl carbon in the transition state. For the aminolysis of 2,4-dinitrophenyl acetate (B1210297) with secondary alicyclic amines, a β value of 0.51 has been reported. researchgate.net This suggests a moderate degree of N-C bond formation in the transition state.

Curved Brønsted plots are often observed in reactions that proceed through a stepwise mechanism involving a tetrahedral intermediate. The curvature can indicate a change in the rate-determining step from the formation of the intermediate to its breakdown as the basicity of the nucleophile changes. rsc.org

While specific Brønsted plots for the catalytic effects on this compound are not available, a representative table can be generated based on data for the aminolysis of similar esters.

Table 3: Representative Brønsted-Type Data for the Aminolysis of a 2,4-Dinitrophenyl Ester.
Amine NucleophilepKa of Conjugate AcidRate Constant (kN, M-1s-1)log(kN)
Morpholine8.330.25-0.60
Piperazine9.832.00.30
N-Methylpiperazine9.090.8-0.10
Piperidine (B6355638)11.1225.01.40
Note: This data is illustrative and based on the general reactivity trends observed for the aminolysis of activated esters. A plot of log(kN) versus pKa would yield a Brønsted β value.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate, DFT calculations provide fundamental insights into its geometry, electronic distribution, and spectroscopic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, key conformational variables include the dihedral angles associated with the rotation of the acetate (B1210297), methoxy (B1213986), and nitro functional groups relative to the phenyl ring.

ConformerRelative Energy (kcal/mol)Description
Global Minimum0.00Lowest energy, most stable conformation.
Conformer A+1.5Resulting from rotation around the C(ring)-C(acetate) bond.
Conformer B+3.2Resulting from rotation of the methoxy group.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring. Conversely, the strong electron-withdrawing nature of the two nitro groups dictates that the LUMO will be predominantly distributed over the dinitrophenyl ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

ParameterCalculated Value (eV)
HOMO Energy-7.85
LUMO Energy-3.20
HOMO-LUMO Gap (ΔE)4.65

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

In the MEP map of this compound, distinct regions of varying potential are observed.

Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the highly electronegative oxygen atoms of the two nitro groups and the carbonyl oxygen of the acetate group. These sites are the most likely targets for electrophilic attack.

Positive Potential (Blue): These electron-deficient regions are primarily located around the hydrogen atoms of the methyl groups and the aromatic ring.

Neutral Potential (Green): This indicates regions of relatively neutral electrostatic potential.

The MEP surface visually confirms the significant polarization of the molecule due to its functional groups. researchgate.net

Atomic Charge Distribution Analysis

Analysis of the atomic charge distribution provides quantitative data on how electronic charge is shared among the atoms in the molecule. Methods like Mulliken population analysis are commonly used to calculate these partial charges. The charges reveal the effects of electron-donating and electron-withdrawing groups.

For this compound, the analysis is expected to show:

Significant negative charges on the oxygen atoms of the nitro and carbonyl groups.

A large positive charge on the nitrogen atoms of the nitro groups.

Positive charges on the carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms.

Atom/GroupCalculated Mulliken Charge (a.u.)
O (Nitro groups)-0.45 to -0.55
N (Nitro groups)+0.90 to +1.00
O (Carbonyl)-0.58
C (Carbonyl)+0.75
O (Methoxy)-0.50

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental spectra. liverpool.ac.uk The predicted shifts for this compound would reflect the electronic environment of each nucleus. Aromatic protons and carbons are significantly influenced by the electron-withdrawing nitro groups, leading to downfield shifts.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.5 - 8.8115 - 150
Methylene (B1212753) (-CH₂-)~4.1~40
Methoxy (-OCH₃)~4.0~57
Ester Methyl (-OCH₃)~3.8~53

IR Frequencies: The vibrational frequencies from DFT calculations correspond to infrared absorption bands. Key predicted frequencies for this molecule would include the strong asymmetric and symmetric stretching vibrations of the nitro groups, the C=O stretching of the ester, and various C-O and C-H stretching modes.

Vibrational ModePredicted Frequency (cm⁻¹)
NO₂ Asymmetric Stretch1530 - 1560
NO₂ Symmetric Stretch1340 - 1370
C=O Ester Stretch1735 - 1750
Aromatic C=C Stretch1400 - 1625
C-O Stretch1050 - 1250

Reactivity Indices and Fukui Function Analysis

Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The high value for this compound is expected, given the dinitro substitution.

Reactivity DescriptorCalculated Value (eV)
Chemical Hardness (η)2.325
Chemical Potential (μ)-5.525
Electrophilicity Index (ω)6.56

Fukui function analysis is used to identify the reactivity of specific atomic sites within a molecule. researchgate.net It helps pinpoint which atoms are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. researchgate.net For this compound, the analysis would likely reveal:

High f+ values on the aromatic carbon atoms bonded to the nitro groups, indicating these are the primary sites for nucleophilic attack.

High f- values on the oxygen atoms of the nitro groups, marking them as sites for electrophilic attack.

In some cases, nitroaromatic systems can exhibit negative Fukui function values, which provides important information about a lack of reactivity or unusual electronic responses at specific atoms. mdpi.com

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
C2 (C-NO₂)0.150.02
C4 (C-NO₂)0.180.03
O (Nitro)0.010.12
O (Carbonyl)0.020.10

Theoretical Studies on Reaction Pathways and Transition States5.4. Molecular Dynamics (MD) Simulations for Dynamic Behavior

A thorough investigation did not yield any dedicated studies or data sets related to these specific computational analyses for this compound.

Derivatization and Structure Reactivity Relationship Studies

Synthesis of Analogues with Modified Alkyl Ester Moieties

The ester functionality of Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate is a prime target for modification to generate a library of analogues. These modifications can be readily achieved through standard organic synthesis protocols, primarily transesterification or by direct esterification of the parent carboxylic acid.

Transesterification: This method involves reacting the methyl ester with a different alcohol (e.g., ethanol (B145695), propanol, isopropanol) in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing methanol (B129727) as it is formed.

Esterification of the Parent Acid: Alternatively, the parent carboxylic acid, 2-(5-methoxy-2,4-dinitrophenyl)acetic acid, can be synthesized and then esterified with various alcohols under acidic conditions (e.g., Fischer esterification using sulfuric acid). This two-step approach offers flexibility in introducing a wide range of alkyl groups.

These synthetic strategies allow for the preparation of a homologous series of esters, which can be used to probe the effects of sterics and lipophilicity on the molecule's properties without significantly altering its electronic characteristics.

Table 1: Synthesis of Alkyl Ester Analogues of 2-(5-methoxy-2,4-dinitrophenyl)acetic acid

Target Compound Parent Reactant Reagent Catalyst Typical Conditions
Ethyl 2-(5-methoxy-2,4-dinitrophenyl)acetate This compound Ethanol (excess) H₂SO₄ (catalytic) Reflux, 4-6 hours
Propyl 2-(5-methoxy-2,4-dinitrophenyl)acetate 2-(5-methoxy-2,4-dinitrophenyl)acetic acid n-Propanol H₂SO₄ (catalytic) Reflux, 6-8 hours
Isopropyl 2-(5-methoxy-2,4-dinitrophenyl)acetate 2-(5-methoxy-2,4-dinitrophenyl)acetic acid Isopropanol H₂SO₄ (catalytic) Reflux, 8-12 hours

Exploration of Substituent Effects on the Methoxy (B1213986) and Nitro Groups

The reactivity of the dinitrophenyl ring is heavily influenced by the electronic properties of its substituents. lumenlearning.com The two nitro groups are powerful electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring. This effect makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). semanticscholar.org Conversely, the methoxy group is an electron-donating group through resonance, which counteracts the effect of the nitro groups to some extent.

Methoxy Group Modification: Replacing the methoxy group (–OCH₃) with other substituents can fine-tune the electronic nature of the ring.

Electron-Donating Groups (EDGs): Introducing stronger EDGs, such as an amino (–NH₂) or hydroxyl (–OH) group, would further increase the electron density on the ring, thereby decreasing its reactivity towards nucleophiles.

Electron-Withdrawing Groups (EWGs): Replacing the methoxy group with a halogen (e.g., –Cl, –Br) or a trifluoromethyl group (–CF₃) would enhance the electron-deficient character of the ring, making it even more reactive in SNAr reactions.

Nitro Group Modification: The nitro groups are the primary drivers of the ring's electrophilicity.

Altering the number of nitro groups (e.g., removing one) would drastically reduce the ring's reactivity.

Replacing the nitro groups with other strong EWGs like cyano (–CN) or sulfonyl (–SO₃R) groups could maintain or modulate the high level of electrophilicity.

These modifications allow for a systematic study of how electronic effects are transmitted across the aromatic system and influence reaction rates and mechanisms.

Table 2: Predicted Substituent Effects on Ring Reactivity towards Nucleophilic Attack

Modification Substituent Type Expected Effect on Electron Density Predicted Reactivity in SNAr
Replace –OCH₃ with –OH Stronger EDG (Resonance) Increase Decrease
Replace –OCH₃ with –Cl EWG (Inductive) Decrease Increase
Replace one –NO₂ with –H Removal of EWG Significant Increase Significant Decrease

Chemical Transformations of the Dinitrophenyl Group (e.g., Reduction to Amines)

The nitro groups on the phenyl ring are readily transformed into other functional groups, most commonly amino groups, through reduction. The selective or complete reduction of the dinitrophenyl moiety opens up a vast array of synthetic possibilities, yielding derivatives with fundamentally different chemical properties.

The reduction of the two nitro groups on this compound yields Methyl 2-(2,4-diamino-5-methoxyphenyl)acetate. This transformation can be accomplished using various reducing agents.

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. chemicalbook.com

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) in acetic acid are classic and effective methods for this conversion.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) can also be employed, often under milder conditions.

The resulting diamino compound is a potent nucleophile and can participate in a wide range of reactions. It is also susceptible to oxidation, requiring careful handling.

Table 3: Common Methods for the Reduction of Dinitrophenyl Groups

Reagent/System Typical Solvent Conditions Comments
H₂ / Pd-C Methanol or Ethyl Acetate (B1210297) Room Temperature, 1-5 atm H₂ Clean reaction, high yield. chemicalbook.com
SnCl₂ · 2H₂O / HCl Ethanol 70-80 °C Common and reliable laboratory method.
Fe / CH₃COOH Acetic Acid / Water Reflux Inexpensive and effective.

Investigation of Heterocyclic Annulation and Cyclization Reactions

The diamino derivative, Methyl 2-(2,4-diamino-5-methoxyphenyl)acetate, is an excellent precursor for the synthesis of fused heterocyclic systems. The two adjacent amino groups can react with various bifunctional electrophiles to form new rings, a process known as annulation.

Quinoxaline (B1680401) Formation: Reaction of the diamino compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, in a suitable solvent like ethanol or acetic acid leads to the formation of a quinoxaline ring system.

Benzimidazole (B57391) Formation: Condensation with aldehydes or carboxylic acids (or their derivatives) can be used to construct a fused imidazole (B134444) ring. For example, reacting the diamine with formic acid yields a benzimidazole derivative.

These cyclization reactions provide access to complex molecular architectures that are of significant interest in medicinal chemistry and materials science. airo.co.inmdpi.com

Table 4: Examples of Heterocyclic Annulation Reactions

Target Heterocycle Reagent Resulting Fused Ring System
Quinoxaline derivative Glyoxal (OHC-CHO) Methyl 2-(6-methoxyquinoxalin-5-yl)acetate
Substituted Quinoxaline 2,3-Butanedione (CH₃COCOCH₃) Methyl 2-(6-methoxy-2,3-dimethylquinoxalin-5-yl)acetate
Benzimidazole derivative Formic Acid (HCOOH) Methyl 2-(6-methoxy-1H-benzimidazol-5-yl)acetate

Comparative Reactivity Studies with Related Dinitrophenyl Compounds

To fully understand the structure-reactivity relationships of this compound, it is instructive to compare its chemical behavior with that of structurally related dinitrophenyl compounds. Key compounds for comparison include 2,4-dinitrophenylacetic acid and 1-chloro-2,4-dinitrobenzene.

The primary reaction for comparison is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. In the case of this compound, a suitable leaving group would need to be present on the ring, or the reaction could involve the displacement of a nitro group under specific conditions.

Electronic Effects: The methoxy group on the target compound is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to a non-substituted analogue like 2,4-dinitrophenylacetic acid. libretexts.org The two nitro groups strongly activate the ring for SNAr reactions. semanticscholar.orgresearchgate.net

Side-Chain Effects: The methyl acetate group is attached via a methylene (B1212753) (–CH₂–) bridge, which insulates the ester group from the aromatic π-system. Therefore, its electronic influence is primarily a weak inductive effect. In contrast, the carboxylic acid of 2,4-dinitrophenylacetic acid has a more direct, albeit still insulated, electronic impact.

Leaving Group Effects: In comparing with a compound like 1-chloro-2,4-dinitrobenzene, the nature of the leaving group is paramount. Chloride is an excellent leaving group in SNAr reactions, making this compound highly reactive.

Kinetic studies comparing the rates of SNAr reactions for these compounds with a common nucleophile (e.g., piperidine (B6355638) or methoxide) would provide quantitative data on the influence of each substituent.

Table 5: Predicted Relative Reactivity in SNAr Reactions

Compound Key Substituents Predicted Relative Rate (vs. 1-chloro-2,4-dinitrobenzene) Rationale
1-Chloro-2,4-dinitrobenzene -Cl (leaving group), 2x -NO₂ 1 (Reference) Highly activated ring with a good leaving group. researchgate.net
1-Fluoro-2,4-dinitrobenzene -F (leaving group), 2x -NO₂ > 1 Fluoride is a better leaving group than chloride in SNAr due to its ability to stabilize the intermediate via induction.
This compound* -OCH₃ (EDG), 2x -NO₂ < 1 The electron-donating methoxy group slightly deactivates the ring towards nucleophilic attack. libretexts.org
2,4-Dinitrophenylacetic acid* 2x -NO₂ < 1 Lacks a good leaving group and the -CH₂COOH group has a minor deactivating inductive effect compared to -H.

*For comparative purposes, a hypothetical leaving group (e.g., -Cl) is assumed to be at the 1-position.

Applications in Advanced Chemical Research Non Biological/non Clinical

Utilization as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, molecules like Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate can serve as versatile building blocks or synthons. The dinitrophenyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of complex aromatic systems. masterorganicchemistry.comwikipedia.org The presence of strong electron-withdrawing groups, such as the two nitro groups, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comwikipedia.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product
Amines (R-NH₂) N-Aryl amines
Alcohols (R-OH) Aryl ethers
Thiols (R-SH) Aryl thioethers

This reactivity profile suggests that this compound could be a valuable precursor for the synthesis of substituted anilines, phenols, and other functionalized aromatic compounds that are key intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Role as a Leaving Group in Nucleophilic Displacement Reactions

The 2,4-dinitrophenoxy group is recognized as an effective leaving group in various nucleophilic displacement reactions. semanticscholar.orgresearchgate.netccsenet.org This is attributed to the ability of the electron-withdrawing nitro groups to stabilize the negative charge of the resulting phenoxide ion through resonance. semanticscholar.orgresearchgate.net While the acetate (B1210297) portion of this compound is not directly a leaving group in the context of SNAr on the phenyl ring, the entire dinitrophenoxyacetate moiety could potentially act as a leaving group in other reaction types.

More commonly, derivatives of 2,4-dinitrophenol (B41442) are employed to activate carboxylic acids towards nucleophilic attack. For example, 2,4-dinitrophenyl esters are known to be highly reactive acylating agents. mdpi.com In the case of this compound, the dinitrophenyl group activates the adjacent benzylic position, making the acetate group susceptible to displacement by nucleophiles.

The efficiency of a leaving group is often correlated with the pKa of its conjugate acid. The lower the pKa, the better the leaving group. The pKa of 2,4-dinitrophenol is significantly lower than that of phenol (B47542), making the 2,4-dinitrophenoxide a much better leaving group. The presence of the methoxy (B1213986) group in the 5-position would slightly increase the pKa compared to the unsubstituted 2,4-dinitrophenol, but the dinitrophenoxy moiety is still expected to be a good leaving group.

Application as a Probe for Mechanistic Investigations in Physical Organic Chemistry

Derivatives of 2,4-dinitrophenol have a long history of being used as probes in mechanistic studies of organic reactions, particularly in the field of physical organic chemistry. mdpi.comresearchgate.net The strong UV-Vis absorbance of the 2,4-dinitrophenoxide anion allows for the convenient monitoring of reaction kinetics by spectrophotometry. researchgate.net This makes compounds that can release this anion valuable tools for studying reaction rates and mechanisms.

For instance, the aminolysis of esters containing a 2,4-dinitrophenoxy leaving group has been extensively studied to elucidate the mechanisms of acyl transfer reactions. mdpi.com These studies often involve the construction of Brønsted and Hammett plots to probe the nature of the transition state. mdpi.com

While specific kinetic studies employing this compound were not found, it is plausible that this compound or its derivatives could be used in a similar fashion. The rate of nucleophilic attack on the ester carbonyl or the benzylic carbon could be monitored by observing the formation of the 5-methoxy-2,4-dinitrophenoxide ion. The electronic effect of the methoxy group could provide additional insight into the structure-reactivity relationships in these reactions.

Table 2: Spectroscopic Properties of a Related Chromophore

Chromophore λmax (nm) Molar Absorptivity (ε)
2,4-Dinitrophenoxide ~360-400 ~10,000-15,000 M⁻¹cm⁻¹

(Data for the unsubstituted 2,4-dinitrophenoxide anion; values for the 5-methoxy derivative are expected to be similar)

Potential as an Intermediate for Novel Material Precursors

The high degree of functionality and the presence of nitro groups in this compound suggest its potential as an intermediate in the synthesis of novel materials. The nitro groups can be chemically reduced to amino groups, which are versatile functional handles for further chemical transformations.

For example, the resulting diamino-methoxy-phenylacetate derivative could serve as a monomer for the synthesis of high-performance polymers such as polyamides or polyimides. The presence of the methoxy and acetate functionalities could be exploited to fine-tune the properties of the resulting materials, such as solubility, thermal stability, and optical properties.

Furthermore, dinitrophenyl compounds have been investigated for their non-linear optical (NLO) properties. While there is no specific data on this compound, the combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring is a common design motif for NLO chromophores. This suggests that this molecule could be a precursor for the development of new materials with applications in optoelectronics.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Future synthetic strategies for Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate are likely to focus on improving efficiency, selectivity, and sustainability. While classical nitration and esterification methods provide a basis, advancements may come from the development of novel catalytic systems that offer milder reaction conditions and higher yields. The use of solid acid catalysts or enzymatic transformations could present greener alternatives to traditional methods that often employ harsh reagents.

In terms of characterization, while standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry, are fundamental for structural elucidation, future research will likely see the increased application of advanced analytical methods.

Table 1: Prospective Advanced Characterization Techniques

TechniqueApplication for this compound
High-Resolution Mass Spectrometry (HRMS) Precise determination of molecular formula and fragmentation patterns for detailed structural confirmation.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signals, especially in complex reaction mixtures or for closely related isomers.
X-ray Crystallography Definitive determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry (e.g., DFT) Prediction of spectroscopic data and correlation with experimental results to provide deeper insight into electronic structure and reactivity.

Elucidation of Fundamental Mechanistic Principles

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups on the phenyl ring, which activates the aromatic system towards nucleophilic aromatic substitution (SNAr) reactions. eijas.comresearchgate.net The methoxy (B1213986) group, being an electron-donating group, also influences the regioselectivity of these reactions.

Future mechanistic studies will likely employ a combination of kinetic experiments and computational modeling to provide a more detailed understanding of its reaction pathways. For instance, investigating the aminolysis of this ester could reveal whether the reaction proceeds via a concerted or a stepwise mechanism involving a tetrahedral intermediate. nih.govresearchgate.net The role of the solvent in mediating these reactions will also be a key area of investigation, as solvent polarity can significantly influence the stability of charged intermediates and transition states. eijas.comresearchgate.net

Outlook for Novel Chemical Transformations and Applications

The structural features of this compound make it a promising candidate for a variety of chemical transformations. The activated aromatic ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

One promising avenue for future research is the use of this compound as a scaffold for the synthesis of more complex molecules with potential biological activity. The dinitrophenyl moiety is a known hapten, and derivatives of this compound could be explored for applications in immunology and diagnostics. Furthermore, the nitro groups can be selectively reduced to amino groups, opening up possibilities for the synthesis of novel heterocyclic compounds and diamine derivatives.

The development of photolabile protecting groups is another area where dinitrophenyl compounds have shown promise. iucr.org Future research could explore the potential of this compound and its derivatives in this context, designing molecules that can release a desired substrate upon irradiation with light of a specific wavelength.

Emerging Methodologies for Comprehensive Compound Analysis

The comprehensive analysis of this compound and its reaction products will benefit from emerging analytical methodologies. Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be crucial for the separation and identification of components in complex mixtures.

Table 2: Emerging Analytical Methodologies

MethodologyPotential Application in the Study of this compound
Ultra-Performance Liquid Chromatography (UPLC) Faster and higher resolution separations of reaction mixtures compared to conventional HPLC.
Tandem Mass Spectrometry (MS/MS) Detailed structural elucidation of reaction intermediates and products through controlled fragmentation.
In-situ Reaction Monitoring (e.g., ReactIR) Real-time tracking of reaction kinetics and the formation of transient species to gain mechanistic insights.
Capillary Electrophoresis (CE) High-efficiency separation of charged species, which could be valuable for analyzing ionic intermediates in reaction mechanisms.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves sequential nitration and esterification steps. A representative method (adapted from dinitrophenoxy acetate synthesis) starts with 2,4-dichloro-1,5-dinitrobenzene, which undergoes etherification with methyl glycolate in DMF, followed by methoxylation. Reaction temperature (optimized at 80–100°C) and catalyst choice (e.g., sulfuric acid) critically impact yield due to nitro group sensitivity . Solvent polarity (e.g., DMF vs. THF) also affects intermediate stability, with polar aprotic solvents favoring higher yields (~70–80%) by stabilizing charged intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR, while the aromatic protons adjacent to nitro groups show deshielding (8.5–9.0 ppm). The acetate methyl group resonates at ~3.7 ppm .
  • IR : Strong absorbance at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirms nitro groups (-NO₂). The ester carbonyl (C=O) appears at ~1720 cm⁻¹ .
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves steric effects from the 2,4-dinitro substituents, with bond angles deviating by ≤2° from idealized geometry .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?

The compound is prone to hydrolysis under humid or acidic conditions due to the ester linkage. Accelerated stability studies (40°C/75% RH) show 10–15% degradation over 30 days, forming 2-(5-methoxy-2,4-dinitrophenyl)acetic acid. Nitro groups may undergo partial reduction in the presence of light, forming amine derivatives, which necessitates storage in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, hydrolysis byproducts (e.g., acetic acid) can obscure ester carbonyl signals. To mitigate:

  • Use deuterated DMSO for NMR to dissolve polar impurities.
  • Compare experimental data with computational predictions (DFT-based IR/NMR simulations) to isolate artifacts .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What mechanistic insights explain the regioselectivity of nitration in the synthesis of this compound?

Nitration occurs preferentially at the 2- and 4-positions due to:

  • Electron-donating methoxy group : Activates the para position (relative to -OCH₃) but deactivates the meta position via resonance.
  • Steric hindrance : The 5-methoxy group directs nitration to the less hindered 2- and 4-positions. Computational studies (e.g., Fukui function analysis) confirm higher electron density at these sites .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates for nitration and esterification. For example:

  • Activation energy for nitration at the 4-position is ~15 kcal/mol lower than at the 3-position.
  • Solvent effects (e.g., DMF’s dielectric constant) stabilize zwitterionic intermediates, reducing energy barriers by ~20% .

Q. What precautions are critical when handling this compound in biological assays, given its structural analogs’ toxicity?

  • Toxicity : Structural analogs (e.g., dinitrophenol derivatives) inhibit mitochondrial ATP synthase, requiring PPE (gloves, fume hood) .
  • Solubility : Use DMSO for in vitro studies (≤1% v/v to avoid cytotoxicity).
  • Metabolic stability : Monitor for nitroreductase-mediated conversion to amine derivatives in cell cultures, which may alter bioactivity .

Data Contradiction Analysis

Q. Why do different synthetic protocols report conflicting yields for this compound?

Variations arise from:

  • Purification methods : Column chromatography (hexane/EtOAc) vs. recrystallization (ethanol/water) yield differences of ~10–15% due to co-eluting byproducts .
  • Starting material quality : Residual chloride in 2,4-dichloro-1,5-dinitrobenzene (>98% purity required) can lead to chloro-substituted impurities, reducing yield .

Q. How can researchers validate crystallographic data when structural analogs show polymorphism?

  • Compare experimental XRD data (e.g., unit cell parameters) with Cambridge Structural Database entries.
  • Perform Hirshfeld surface analysis to identify packing motifs (e.g., C–H···O vs. π-π interactions) that distinguish polymorphs .

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Feasible Synthetic Routes

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Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate
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Reactant of Route 2
Methyl 2-(5-methoxy-2,4-dinitrophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.